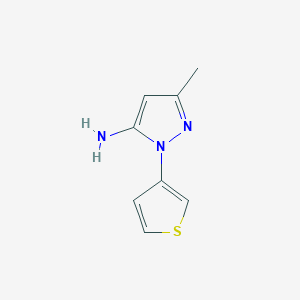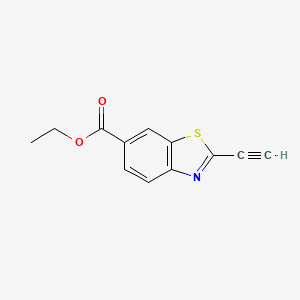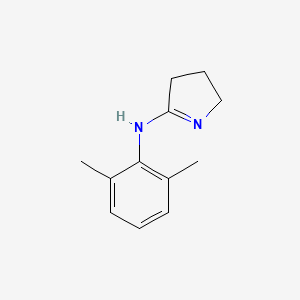
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine is an organic compound with a complex structure that includes a pyrrole ring and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the reaction of 2,6-dimethylaniline with a suitable pyrrole derivative under specific conditions. One common method involves the use of 2,6-dimethylaniline and 2-chloroacetyl chloride, followed by cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide: Shares the dimethylphenyl group but differs in its acetamide structure.
(RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide: Contains a piperidine ring instead of a pyrrole ring.
Uniqueness
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine is unique due to its specific combination of a pyrrole ring and a dimethylphenyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16N2 |
|---|---|
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C12H16N2/c1-9-5-3-6-10(2)12(9)14-11-7-4-8-13-11/h3,5-6H,4,7-8H2,1-2H3,(H,13,14) |
Clé InChI |
SMJJQXVEBDICDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC2=NCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![propyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13882351.png)

![4-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B13882377.png)
![N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide](/img/structure/B13882382.png)
![4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13882390.png)
![Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate](/img/structure/B13882398.png)

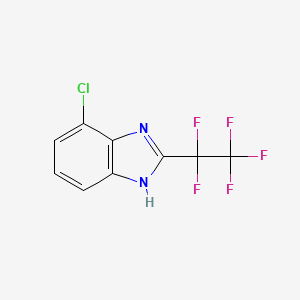
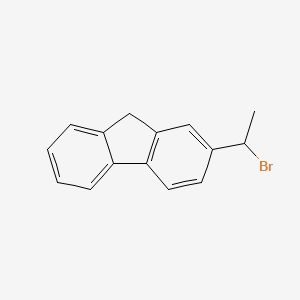
![5-Bromo-3-[(3,4-dichlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13882409.png)
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]benzamide](/img/structure/B13882411.png)
